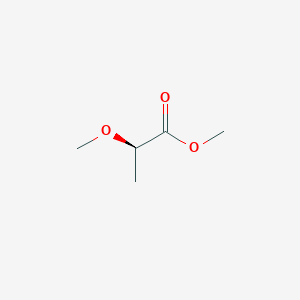

methyl (2R)-2-methoxypropanoate

Description

Significance of Chiral Esters in Enantioselective Organic Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many compounds. mhmedical.com Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. patsnap.com Often, only one of these enantiomers provides the desired therapeutic effect, while the other may be inactive or even cause harmful effects. patsnap.comnih.gov This fundamental principle underscores the importance of enantioselective synthesis, which is the chemical synthesis of a specific enantiomer. nih.gov

Chiral esters are powerful tools in achieving this selectivity. They are used extensively in modern chemistry, particularly in the pharmaceutical industry, to construct complex molecules with precise stereochemistry. nih.govijpsjournal.com The process of asymmetric synthesis, or chiral synthesis, often employs chiral starting materials, catalysts, or auxiliaries to favor the formation of one enantiomer over the other. nih.govencyclopedia.pub The United States Food and Drug Administration (FDA) has established guidelines that require the specific stereochemistry of chiral drugs to be known and analyzed, further highlighting the need for robust enantioselective methods. nih.gov

The Role of α-Substituted Chiral Propanoates as Versatile Synthons

In the vocabulary of organic synthesis, a "synthon" refers to a molecular fragment that serves as a building block for creating more complex structures. α-Substituted chiral propanoates are a class of compounds that function as highly versatile synthons. The "α-substitution" refers to the presence of a specific functional group on the carbon atom adjacent to the carbonyl group of the propanoate structure. This feature, combined with the inherent chirality of the molecule, makes these compounds particularly useful.

Optically active tertiary alcohols and chiral amines, for example, are important structural motifs found in many pharmaceuticals and biologically active compounds. researchgate.netacs.org The synthesis of these complex structures in an enantiomerically pure form is a significant challenge in organic chemistry. researchgate.net α-Substituted chiral propanoates can serve as key intermediates in the multi-step synthesis of such molecules, providing a reliable way to install a specific stereocenter that is carried through to the final product. nih.gov Their utility is demonstrated in their application for creating complex molecules like chiral tertiary alcohols and various nitrogen-containing heterocyclic compounds. researchgate.net

Overview of Academic Research Trajectories for Methyl (2R)-2-Methoxypropanoate

This compound is a specific example of an α-substituted chiral propanoate. While it may not be as widely cited as some other chiral building blocks, it represents a class of reagents used in specialized synthetic applications. Research involving such compounds generally follows a few key trajectories: development of efficient synthetic routes, and application as an intermediate in the total synthesis of complex target molecules.

The synthesis of the racemic version, methyl 2-methoxypropionate, can be achieved through the esterification of O-methyllactic acid or via the reaction of methyl lactate (B86563) with methanol (B129727) over a catalyst. chemicalbook.com For instance, one documented method involves passing a mixture of methyl lactate and methanol over a NaH₂PO₄/SiO₂ catalyst at 260°C, achieving a high yield and selectivity for methyl 2-methoxypropionate. chemicalbook.com Achieving the specific (2R)-enantiomer would require starting from an enantiomerically pure source of lactic acid or employing a chiral resolution or asymmetric catalysis method.

As a synthon, this compound would be utilized in syntheses where a methoxy-substituted chiral center is required. Its application is often embedded within larger synthetic sequences for creating pharmaceutical intermediates or other fine chemicals. nih.gov The development of practical synthetic routes to such chiral esters is an active area of research, aiming to provide efficient and scalable methods for producing these valuable building blocks for industrial and academic use. nih.govgoogle.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 54656-63-2 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Synonyms | Methyl (R)-2-methoxypropanoate, (R)-Methyl 2-methoxypropionate |

Example Synthesis of Racemic Methyl 2-Methoxypropionate

| Reactants | Catalyst | Temperature | Conversion of Methyl Lactate | Selectivity for Methyl 2-Methoxypropionate | Yield | Reference |

| Methyl lactate, Methanol | 5% NaH₂PO₄/SiO₂ | 260°C | 94% | 98% | 92% | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABBJJOSOCPYIT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428811 | |

| Record name | methyl (2R)-2-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54656-63-2 | |

| Record name | methyl (2R)-2-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2r 2 Methoxypropanoate

Enantioselective Synthesis Strategies

The creation of the stereogenic center at the C2 position of methyl 2-methoxypropanoate with a defined (R)-configuration is the central challenge in its synthesis. Enantioselective strategies aim to achieve this with high efficiency and stereocontrol, minimizing the formation of the undesired (S)-enantiomer.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis, utilizing either transition metal complexes or small organic molecules as catalysts, offers powerful tools for the enantioselective synthesis of chiral compounds like methyl (2R)-2-methoxypropanoate. These methods introduce chirality through the influence of a chiral catalyst during a key bond-forming step.

A prominent route to chiral α-alkoxy esters is the asymmetric hydrogenation of the corresponding α,β-unsaturated precursors. In the case of this compound, this involves the hydrogenation of methyl 2-methoxypropenoate. Chiral transition metal complexes, particularly those of iridium and ruthenium, have shown significant promise in this area.

Iridium complexes featuring chiral spiro phosphino-oxazoline ligands have been successfully employed in the highly enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α,β-unsaturated carboxylic acids. nih.gov These reactions proceed with excellent enantioselectivities, often exceeding 99% ee, and high turnover numbers under mild conditions. nih.gov The rigid and sterically demanding environment created by the chiral spiro ligands is crucial for achieving such high levels of chiral discrimination. nih.gov While direct data for methyl 2-methoxypropenoate is not extensively published, the principles established with similar substrates provide a strong foundation for its synthesis.

Ruthenium-based catalysts, particularly those incorporating the chiral bisphosphine ligand BINAP, are also highly effective for the asymmetric hydrogenation of various functionalized olefins. nih.govscilit.com The Ru-BINAP system has been a cornerstone in asymmetric catalysis for decades, enabling the synthesis of a wide array of chiral products. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Related Substrates

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir-Spiro-Phosphino-Oxazoline | α-Alkoxy-α,β-unsaturated carboxylic acids | Chiral α-Alkoxy Carboxylic Acids | up to 99.8% | nih.gov |

| Ru-BINAP | α-(Acylamino)acrylic esters | Chiral α-Amino Acid Esters | >90% | nih.gov |

| Ru-SYNPHOS | Ketones | Chiral Alcohols | High | scilit.com |

This table presents data for analogous reactions, highlighting the potential of these catalyst systems for the synthesis of this compound.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. This approach avoids the use of potentially toxic and expensive transition metals. For the synthesis of this compound, organocatalytic methods could involve the enantioselective addition of methanol (B129727) to a suitable precursor or the stereoselective functionalization of a prochiral substrate.

One potential strategy is the organocatalytic Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. Isothiourea catalysts have been shown to catalyze the Michael addition-lactonization of 2-aryl and 2-alkenylacetic acids with α,β-unsaturated trichloromethyl ketones, yielding products with high diastereo- and enantioselectivity (up to 95:5 dr and >99% ee). nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysis in creating chiral ester derivatives.

Chiral phosphoric acids are another important class of organocatalysts. nih.govrsc.org They have been successfully used in a variety of asymmetric transformations, including multicomponent reactions to produce complex heterocyclic structures with high stereoselectivity. nih.gov The development of a chiral phosphoric acid-catalyzed method for the enantioselective synthesis of this compound remains an area of active research.

Biocatalytic Transformations

Biocatalysis leverages the inherent stereoselectivity of enzymes and whole microbial cells to perform chemical transformations with high precision. This approach offers mild reaction conditions, high enantioselectivity, and environmental benefits.

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. In the context of this compound, this could involve the enantioselective hydrolysis of racemic methyl 2-methoxypropanoate, where one enantiomer is preferentially hydrolyzed, leaving the other enantiomer in high optical purity.

For instance, lipases from Candida rugosa have been employed in the enantioselective hydrolysis of racemic naproxen (B1676952) methyl ester, achieving high enantiomeric excess of the desired (S)-acid. kribb.re.kr Similarly, lipases from Pseudomonas fluorescens and Candida antarctica have shown high selectivity in the kinetic resolution of various chiral esters and amines. polimi.itnih.govuobabylon.edu.iq While specific data for the kinetic resolution of methyl 2-methoxypropanoate is limited, the broad substrate tolerance of many lipases suggests this is a viable approach. The enantioselectivity of these enzymes can often be tuned by modifying the reaction medium or the acylating agent. capes.gov.brbme.hu

Table 2: Examples of Lipase-Catalyzed Kinetic Resolutions

| Lipase (B570770) Source | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Candida rugosa | Racemic naproxen methyl ester | Hydrolysis | >98% (for the acid) | kribb.re.kr |

| Pseudomonas fluorescens | Racemic aryloxy-propan-2-yl acetates | Hydrolysis | >99% (for alcohol and acetate) | polimi.it |

| Candida antarctica Lipase B | Racemic amines | Acylation | 92.0–99.9% (for the amide) | bme.hu |

This table showcases the effectiveness of lipases in resolving racemic mixtures of various functional groups, indicating their potential for the synthesis of this compound.

The use of whole microbial cells as biocatalysts offers the advantage of utilizing entire metabolic pathways, often including cofactor regeneration systems. Bacteria from the genus Rhodococcus are known for their versatile metabolic capabilities and have been employed in a wide range of biotransformations, including the synthesis of chiral compounds. nih.gov

Rhodococcus species possess a variety of oxidoreductases that can catalyze stereoselective reductions and oxidations. nih.gov For example, Rhodococcus erythropolis has been used for the stereoselective oxidation of diols to produce enantiomerically pure lactones. polimi.itfrontiersin.org This demonstrates their potential for synthesizing chiral esters and related compounds. The synthesis of chiral α-hydroxy acids has also been achieved through the biocatalytic hydrolysis of cyanohydrins using Rhodococcus species. nih.gov

The direct production of this compound via whole-cell biotransformation could potentially be achieved by feeding a suitable precursor, such as methyl pyruvate, to a culture of a selected microorganism in the presence of methanol. This would leverage the native enzymatic machinery of the cell to perform the desired stereoselective transformation. While specific examples for this exact conversion are not widely reported, the broad metabolic diversity of microorganisms like Rhodococcus makes this a promising area for future research. nih.govnih.gov

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established strategy for the enantioselective synthesis of α-substituted carboxylic acids and their derivatives. wikipedia.orgnumberanalytics.com While specific examples detailing the synthesis of this compound using this method are not extensively documented in readily available literature, the general principles of their application provide a clear theoretical pathway.

Prominent examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgthieme-connect.com The general approach involves the acylation of the chiral auxiliary with a propionyl group. Subsequent deprotonation at the α-position with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then react with an electrophilic methoxy (B1213986) source, or alternatively, the auxiliary can be attached to a lactate (B86563) derivative which is then methylated. The inherent chirality of the auxiliary sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face, thus inducing high diastereoselectivity. Finally, removal of the auxiliary through hydrolysis or reduction yields the desired (2R)-2-methoxypropanoic acid, which can then be esterified to the methyl ester.

Diastereoselective Synthesis Routes

Diastereoselective synthesis aims to create a specific diastereomer of a product. In the context of this compound, this can be achieved through substrate control or by utilizing chiral building blocks from natural sources.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled diastereoselective reactions, the existing chirality in the substrate molecule dictates the stereochemical outcome of a subsequent reaction. A plausible route to this compound involves starting with a chiral lactate derivative where the hydroxyl group is protected by a chiral moiety. The subsequent methylation of the free hydroxyl group would be influenced by the stereochemistry of the protecting group, leading to the desired (2R) configuration. While specific literature examples for this exact transformation are scarce, the synthesis of α-alkoxy esters through the coupling of α-alkoxy aldehydes with α,β-unsaturated esters or ketones in the presence of an amine catalyst is a known method that can produce adducts with a predominance of the anti-isomer. researchgate.net This highlights the principle of using existing stereocenters to control the formation of new ones.

Utilization of Chiral Building Blocks from Natural Sources

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. These can serve as excellent starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, (R)-lactic acid is a prime candidate from the chiral pool. The synthesis would involve the methylation of the hydroxyl group of (R)-lactic acid, followed by esterification of the carboxylic acid. This approach benefits from the readily available and optically pure starting material, directly providing the desired stereochemistry.

Process Chemistry Considerations in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure efficiency, safety, cost-effectiveness, and high product quality.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Optimizing reaction conditions is a critical aspect of process development. numberanalytics.com This involves a systematic study of parameters such as temperature, reaction time, solvent, catalyst loading, and reagent concentration to maximize the yield and enantiomeric purity of this compound. For instance, in a chiral auxiliary-based approach, the choice of base, solvent, and temperature for the enolate formation and subsequent alkylation can significantly impact the diastereoselectivity. Similarly, in enzymatic resolutions, factors like the choice of lipase, solvent, temperature, and acylating agent are crucial for achieving high enantiomeric excess (e.e.) and conversion.

The table below illustrates hypothetical optimization data for a synthesis, showcasing the impact of different parameters.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | Catalyst A | Toluene | 25 | 75 | 90 |

| 2 | Catalyst A | THF | 25 | 80 | 85 |

| 3 | Catalyst B | Toluene | 40 | 85 | 95 |

| 4 | Catalyst B | Toluene | 25 | 82 | 98 |

Development of Continuous Flow Processes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. scielo.brresearchgate.netscienceopen.comscielo.bracs.org

A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor containing a packed bed of a solid-supported catalyst or reagent. For example, a chiral catalyst for an asymmetric methylation or an immobilized enzyme for a kinetic resolution could be employed in a packed-bed reactor. The product stream would then be collected continuously, and purification could also be integrated into the flow system.

The development of such a process would require optimization of parameters like flow rate, reactor temperature, and residence time to maximize throughput and product quality. The table below presents a hypothetical comparison between batch and continuous flow synthesis for this target molecule.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes |

| Yield | 85% | 95% |

| Space-Time Yield | Low | High |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |

| Scalability | Difficult | Readily scalable by running for longer or using parallel reactors |

Green Chemistry Principles in Synthesis Design

The twelve principles of green chemistry, established by Anastas and Warner, provide a comprehensive guide for chemists and chemical engineers to develop more environmentally benign chemical processes. msu.edu These principles encompass various aspects of a chemical reaction, from the choice of starting materials to the minimization of waste and energy consumption. msu.edursc.org In the context of synthesizing this compound, a chiral ester with applications in pharmaceuticals and agrochemicals, the implementation of these principles is paramount for sustainable production. ontosight.ai

Atom Economy Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comprimescholars.com An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.comyoutube.com Achieving high atom economy is a key strategy for minimizing waste at the molecular level. numberanalytics.com

In the synthesis of this compound, maximizing atom economy involves selecting reaction pathways that are inherently efficient. For instance, addition and rearrangement reactions are typically more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. researchgate.net

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Scheme | Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

This table illustrates the inherent atom economy of different reaction types, highlighting the preference for addition and rearrangement reactions in green synthesis design.

For the synthesis of this compound, a hypothetical atom-economical route could involve the direct asymmetric methoxycarbonylation of a suitable precursor. The development of novel catalytic systems is crucial for enabling such efficient transformations. numberanalytics.com

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass and energy consumption. whiterose.ac.ukscienceopen.com The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries, and for their elimination wherever possible. msu.edu When solvents are necessary, the choice should be guided by factors such as low toxicity, biodegradability, and low volatility. whiterose.ac.uknih.gov

The selection of an appropriate solvent for the synthesis of this compound is critical. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., benzene, toluene) are often effective for reactions but pose significant health and environmental hazards. whiterose.ac.uk Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives.

Table 2: Green Solvent Selection Guide

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Cyclopentyl methyl ether (CPME) | Low toxicity, renewable, biodegradable. whiterose.ac.uknih.gov |

| Usable | Acetone, Ethyl acetate, Isopropanol (B130326) | Moderate concerns, to be used with care. |

| Undesirable | Dichloromethane, Chloroform, Benzene, N,N-Dimethylformamide (DMF) | High toxicity, environmental persistence, carcinogenic. whiterose.ac.uk |

This interactive table provides a simplified guide for solvent selection based on green chemistry principles. The classification is based on general safety, health, and environmental criteria.

Recent research has highlighted the potential of bio-based solvents and greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) in various chemical transformations. whiterose.ac.uknih.gov These solvents often exhibit favorable properties such as lower toxicity and reduced environmental impact compared to their traditional counterparts. nih.gov The ideal scenario, however, is to conduct reactions in solvent-free conditions, if feasible.

Waste Reduction Strategies

The first principle of green chemistry emphasizes the prevention of waste as the most desirable approach. msu.edu Waste reduction in the synthesis of this compound can be achieved through a combination of strategies, including maximizing atom economy, minimizing solvent use, and implementing efficient purification techniques.

One key strategy is the use of catalytic reactions. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, thereby reducing the formation of byproducts and waste. nih.gov The development of recyclable catalysts further enhances the sustainability of the process.

Another important aspect is the reduction of waste generated during product isolation and purification. Traditional purification methods, such as column chromatography, often consume large quantities of solvents. The development of alternative purification techniques, such as crystallization or distillation, can significantly reduce solvent waste.

Table 3: Waste Reduction Hierarchy in Chemical Synthesis

| Priority | Strategy | Description |

| 1. Prevention | Design processes to minimize waste generation from the outset. This includes maximizing atom economy and using catalytic reactions. msu.edu | |

| 2. Minimization | Reduce the amount of waste produced by optimizing reaction conditions and minimizing the use of auxiliary substances like solvents. | |

| 3. Reuse/Recycle | Recover and reuse solvents and catalysts whenever possible. | |

| 4. Treatment | If waste cannot be avoided, it should be treated to render it less hazardous before disposal. |

This table outlines a hierarchical approach to waste management in chemical synthesis, prioritizing prevention over other strategies.

By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop more sustainable and economically viable manufacturing processes. This approach not only minimizes the environmental footprint but also aligns with the growing demand for greener chemical products and technologies.

Chemical Reactivity and Stereospecific Transformations of Methyl 2r 2 Methoxypropanoate

Mechanistic Investigations of Chiral Transformations

Detailed mechanistic investigations into the chiral transformations of methyl (2R)-2-methoxypropanoate, particularly concerning the stereochemical course of reactions at its α-carbon, are not extensively documented. General principles of nucleophilic substitution at chiral centers can be applied to hypothesize potential outcomes.

Stereochemical Course of Reactions at the α-Carbon

The stereochemical outcome of reactions at the α-carbon of an ester is largely dictated by the reaction mechanism. For instance, in reactions proceeding through a backside nucleophilic attack (SN2 mechanism), an inversion of the stereocenter is typically observed. vedantu.com Conversely, mechanisms involving a planar intermediate, such as an enolate, can lead to racemization or a mixture of diastereomers, as the subsequent reaction can occur from either face of the plane. The presence of the methoxy (B1213986) group at the α-position can influence the reaction pathway through both steric and electronic effects, but specific studies on this compound are needed for a definitive understanding.

Derivatization and Functional Group Interconversions

The conversion of this compound into other chiral molecules through derivatization and functional group interconversions is a key area of interest in synthetic chemistry. However, specific research detailing these transformations for this particular ester is limited.

Selective Hydrolysis and Transesterification

The hydrolysis of esters can be catalyzed by acids or bases, or mediated by enzymes such as lipases. nih.gov The stereochemical integrity of the α-carbon during hydrolysis is a significant concern. While acidic or basic hydrolysis of chiral esters can sometimes lead to epimerization (loss of stereochemical purity), enzymatic hydrolysis is often highly stereoselective, proceeding without racemization. nih.gov Lipase-catalyzed kinetic resolution of racemic esters is a common strategy to obtain enantiomerically enriched acids or alcohols. nih.gov

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be catalyzed by acids, bases, or enzymes. mdpi.com Similar to hydrolysis, maintaining the stereochemical purity at the α-carbon is crucial. Enzymatic transesterification often offers high stereoselectivity. mdpi.com

Reduction to Chiral Alcohols

The reduction of the ester functionality in this compound would yield the corresponding chiral alcohol, (2R)-2-methoxypropan-1-ol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction generally proceeds without affecting the stereochemistry at the adjacent α-carbon. Asymmetric reduction of related prochiral ketones to chiral alcohols is a well-established method, often employing biocatalysts or chiral chemical catalysts to achieve high enantioselectivity. nih.govnih.gov

Nucleophilic Substitution Reactions at the α-Position

Nucleophilic substitution at the α-position of this compound could involve the displacement of the methoxy group or another suitable leaving group. The stereochemical outcome of such reactions would depend on the mechanism. A direct displacement via an SN2 pathway would lead to inversion of configuration. However, the presence of the adjacent carbonyl group could facilitate the formation of an enolate intermediate under basic conditions, which could lead to racemization. A study on a related compound, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, showed an unexpected methyl transfer from the ester to an amine via a BAl2 (SN2) mechanism. researchgate.net This suggests that the reactivity of α-methoxy esters can be complex and substrate-dependent.

Due to the lack of specific research data, a more detailed and quantitative analysis of the chemical reactivity and stereospecific transformations of this compound is not possible at this time. Further experimental studies are required to elucidate the specific mechanistic pathways and stereochemical outcomes for this compound.

Article on this compound Postponed Due to Lack of Specific Research Data

An in-depth article focusing on the chemical reactivity and stereospecific transformations of this compound, as outlined by the user, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have not yielded specific research findings, detailed experimental data, or documented examples of carbocation or other skeletal rearrangements for this particular compound.

While a wealth of general information exists on fundamental organic chemistry principles such as Wagner-Meerwein rearrangements, 1,2-hydride shifts, and 1,2-alkyl shifts, this information is not specific to this compound. The creation of a scientifically accurate and detailed article, including the requested data tables and in-depth discussion of rearrangement pathways and their stereochemical outcomes, requires dedicated studies on the target molecule.

Without published research focusing specifically on the reactivity and stereospecific transformations of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Further investigation into the broader class of chiral alpha-alkoxy esters may provide some analogous reactivity patterns, but a focused article solely on this compound is not feasible based on currently available scientific literature.

Therefore, the generation of the article is postponed until specific research on the chemical reactivity and rearrangement pathways of this compound becomes available in the public domain.

Advanced Analytical Techniques for Characterization and Enantiomeric Purity

Chromatographic Methods for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric excess (ee) is crucial for assessing the stereochemical purity of a sample of methyl (2R)-2-methoxypropanoate. Chiral chromatography is the cornerstone of this analysis, offering the separation of enantiomers by exploiting their differential interactions with a chiral stationary phase.

Chiral Gas Chromatography (GC)

Chiral gas chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like this compound. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin (B1172386). gcms.czgcms.cz These cyclodextrins, being chiral themselves, form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and thus, their separation.

The selection of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation. For compounds similar to this compound, such as other methyl-2-substituted propionates, derivatized β- and γ-cyclodextrins have proven effective. researchgate.netresearchgate.net For instance, stationary phases like octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin have been successfully used for the separation of methyl 2-chloropropanoate enantiomers. researchgate.net The enantioselectivity of the separation is often temperature-dependent, with lower temperatures generally leading to better resolution. gcms.cz

| Analyte | Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) | Reference |

| Methyl 2-hydroxypropionate (Methyl lactate) | 2,3,6-tri-O-valeryl-β-cyclodextrin | 1.21 | 6.08 | researchgate.net |

| Methyl 2-hydroxypropionate (Methyl lactate) | 2,3,6-tri-O-octanoyl-β-cyclodextrin | 1.22 | 5.49 | researchgate.net |

| Methyl 2-chloropropionate | Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin | - | - | researchgate.net |

Table 1. Examples of Chiral GC Separations of Structurally Related Compounds. This table illustrates the utility of derivatized cyclodextrin phases for the enantioseparation of small chiral esters. The separation factor (α) indicates the selectivity between the two enantiomers, while the resolution (Rs) quantifies the degree of separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the enantiomeric separation of a wide array of chiral compounds, including those that are less volatile or thermally labile. The versatility of HPLC lies in the broad selection of available chiral stationary phases (CSPs) and the ability to manipulate the mobile phase composition to optimize separation. nih.govnih.gov

For the enantioseparation of compounds like this compound, polysaccharide-based CSPs and macrocyclic antibiotic-based CSPs are particularly relevant.

Polysaccharide-based CSPs: These are among the most widely used CSPs and are based on cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.govymcamerica.comresearchgate.net They offer excellent enantioselectivity for a broad range of chiral compounds, including arylpropionic acids, which are structurally related to the parent acid of this compound. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical in modulating retention and enantioselectivity. nih.gov

Macrocyclic Antibiotic-based CSPs: Chiral stationary phases based on macrocyclic antibiotics, such as vancomycin (B549263) and teicoplanin, provide a unique chiral recognition mechanism. nih.govsigmaaldrich.comnih.govresearchgate.net These CSPs are particularly effective for the separation of chiral acids and amines and can be operated in various modes, including reversed-phase, normal-phase, and polar ionic mode, the latter being highly compatible with mass spectrometry. sigmaaldrich.comresearchgate.net

| Chiral Stationary Phase Type | Examples | Typical Analytes | Reference |

| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Arylpropionic acids, various racemates | nih.govymcamerica.com |

| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Arylpropionic acids, various racemates | nih.govymcamerica.com |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Chiral acids, amines, amino acids | nih.govresearchgate.net |

Table 2. Common Chiral Stationary Phases for HPLC and Their Applications. This table summarizes some of the most effective chiral stationary phases for the separation of chiral compounds related to this compound.

Spectroscopic Characterization for Structural and Stereochemical Assignment

Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of the stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, while 2D-NMR techniques like COSY and HMBC reveal the connectivity between atoms. researchgate.netresearchgate.netwikipedia.orgnih.gov

Based on the analysis of structurally similar compounds like methyl propanoate and 2-methoxypropane, a predicted NMR data set for this compound can be proposed. docbrown.infodocbrown.info

¹H NMR: The proton spectrum is expected to show distinct signals for the different methyl and methoxy (B1213986) groups, as well as the methine proton at the chiral center. The chemical shifts and coupling patterns provide valuable structural information.

¹³C NMR: The carbon spectrum will display separate resonances for each of the five carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (e.g., carbonyl, ether-linked, or alkyl).

2D-NMR:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the methine proton and the protons of the adjacent methyl group. wikipedia.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~172 | - |

| CH-O | ~3.9 (quartet) | ~78 | To C=O, C-CH₃, O-CH₃ |

| O-CH₃ (ester) | ~3.7 (singlet) | ~52 | To C=O |

| O-CH₃ (ether) | ~3.4 (singlet) | ~57 | To CH-O |

| C-CH₃ | ~1.3 (doublet) | ~18 | To CH-O, C=O |

Table 3. Predicted ¹H and ¹³C NMR Data for this compound. This table provides an estimation of the NMR chemical shifts and key HMBC correlations based on data from analogous structures.

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound (C₅H₁₀O₃), allowing for the unambiguous determination of its elemental formula. epa.gov The expected monoisotopic mass is 118.062994 g/mol . epa.gov

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the methoxy group, the ester methyl group, or cleavage of the carbon-carbon backbone. docbrown.inforesearchgate.netmiamioh.edu

| m/z | Proposed Fragment | Fragmentation Pathway |

| 118 | [C₅H₁₀O₃]⁺ | Molecular Ion |

| 87 | [C₄H₇O₂]⁺ | Loss of ·OCH₃ |

| 59 | [C₂H₃O₂]⁺ | Loss of ·CH(OCH₃)CH₃ |

| 57 | [C₃H₅O]⁺ | Cleavage and rearrangement |

Table 4. Predicted Mass Spectrometry Fragmentation of this compound. This table outlines some of the expected fragment ions and their corresponding mass-to-charge ratios (m/z) based on the principles of mass spectral fragmentation of esters.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the ester and ether functionalities. docbrown.infodocbrown.info

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~1740 | C=O stretch | Ester | docbrown.info |

| ~1200-1100 | C-O stretch | Ester and Ether | docbrown.infodocbrown.info |

| ~2950-2850 | C-H stretch | Alkyl | docbrown.info |

Table 5. Characteristic Infrared Absorption Bands for this compound. This table lists the expected key absorption bands in the IR spectrum, which are indicative of the main functional groups present in the molecule.

Chiroptical Methods

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the enantiomeric purity and confirming the absolute configuration of chiral compounds in solution.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org This phenomenon arises from the difference in the refractive index of a chiral medium for left and right circularly polarized light. bath.ac.uk The resulting ORD spectrum, a plot of specific rotation [α] versus wavelength (λ), is characteristic for a given enantiomer.

The ORD spectrum of a chiral compound typically shows a plain curve at wavelengths far from an absorption band. However, in the vicinity of an electronic absorption, the rotation undergoes rapid and significant changes, a phenomenon known as the Cotton effect. A positive Cotton effect is characterized by an initial increase in rotation as the wavelength decreases, reaching a peak, then rapidly decreasing to a trough. A negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center(s). rsc.org

For this compound, the ester chromophore (C=O) is expected to exhibit a weak n → π* electronic transition in the ultraviolet region. This transition would give rise to a Cotton effect in the ORD spectrum. The (2R)-enantiomer would exhibit a Cotton effect of a specific sign (either positive or negative). Its mirror image, methyl (2S)-2-methoxypropanoate, would produce an ORD spectrum that is a mirror image, with a Cotton effect of the opposite sign.

The enantiomeric purity of a sample of methyl 2-methoxypropanoate can be determined by comparing its measured specific rotation at a particular wavelength (often the sodium D-line at 589 nm) to the specific rotation of the pure enantiomer. However, a full ORD spectrum provides more comprehensive information and can help to identify impurities that might affect a single rotation measurement.

Hypothetical ORD Data for Methyl 2-methoxypropanoate Enantiomers

| Wavelength (nm) | Specific Rotation [α] of (2R)-enantiomer | Specific Rotation [α] of (2S)-enantiomer |

| 600 | +15° | -15° |

| 500 | +25° | -25° |

| 400 | +40° | -40° |

| 300 (Peak) | +150° | -150° |

| 280 (Trough) | -100° | +100° |

| 250 | +50° | -50° |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) or molar ellipticity [θ] against wavelength. Only chiral molecules that absorb light will exhibit a CD signal. bath.ac.uk

Similar to ORD, CD spectroscopy is highly sensitive to the stereochemistry of a molecule. Enantiomers will produce CD spectra that are mirror images of each other. The sign and magnitude of the CD bands, also referred to as Cotton effects, are characteristic of the absolute configuration of the molecule. nih.gov For this compound, the n → π* transition of the carbonyl group is expected to be the primary source of its CD spectrum in the accessible UV region.

The relationship between the sign of the Cotton effect and the absolute configuration can sometimes be predicted by empirical rules, such as the Octant Rule for ketones and related compounds. By analyzing the spatial arrangement of substituents around the carbonyl chromophore, it is possible to predict whether the Cotton effect will be positive or negative for a given enantiomer.

CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture will be CD silent. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the enantiomeric excess can be accurately calculated.

Hypothetical CD Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 310 | 0 |

| 295 (Peak) | +5000 |

| 280 | 0 |

| 265 (Trough) | -3000 |

| 250 | 0 |

Note: This table presents hypothetical data for the (2R)-enantiomer for illustrative purposes. The (2S)-enantiomer would show a peak at 265 nm and a trough at 295 nm with corresponding opposite signs.

X-ray Crystallography for Absolute Configuration Determination

While chiroptical methods are excellent for determining enantiomeric purity and can provide strong evidence for the absolute configuration, X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. elsevierpure.com This technique requires the sample to be in the form of a single crystal.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms in the molecule.

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. nih.govelsevierpure.com When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, there is a phase shift in the scattered X-rays. This effect breaks the centrosymmetry of the diffraction pattern, meaning that the intensities of certain pairs of reflections (known as Bijvoet pairs) are no longer equal. By carefully measuring and analyzing these intensity differences, the absolute configuration of the chiral centers in the molecule can be determined without reference to any other chiral compound.

For a light-atom molecule like this compound (composed of C, H, and O), the anomalous scattering effects are weak. However, with modern diffractometers and data processing techniques, it is often possible to obtain reliable absolute configuration data. The quality of the determination is typically assessed by the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov

Although no specific crystal structure for this compound is available in the searched literature, the general crystallographic parameters that would be determined are summarized below.

Typical Crystallographic Data Determined from X-ray Analysis

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Flack Parameter | A value used to confirm the absolute structure of a chiral, non-centrosymmetric crystal. A value close to 0 indicates the correct absolute configuration. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the energetic pathways of chemical reactions. For methyl (2R)-2-methoxypropanoate, these calculations could be used to investigate reactions such as its synthesis via esterification or its hydrolysis.

A typical computational study of a reaction mechanism involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energies of these species are calculated, allowing for the determination of activation energies and reaction enthalpies. For instance, in the uncatalyzed esterification of acetic acid with methanol (B129727), a concerted mechanism involving cyclic transition states has been investigated using DFT. nih.gov A similar approach could be applied to model the formation of this compound from (2R)-2-methoxypropanoic acid and methanol. The calculations would aim to locate the transition state for the reaction and determine its energy, providing a quantitative measure of the reaction barrier.

Furthermore, computational studies can elucidate the role of catalysts. For example, the mechanism of polyesterification between succinic acid and ethylene (B1197577) glycol has been studied computationally, revealing the catalytic role of the acid itself. rsc.orgrsc.org In a similar vein, the acid or base-catalyzed hydrolysis of this compound could be modeled. The transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the ester carbonyl group would be located, and its structure would provide insights into the geometry of the reaction at its highest energy point. ias.ac.inacs.orgnih.gov Kinetic isotope effects can also be computationally predicted and compared with experimental data to validate the proposed transition state structures. nih.gov

Hypothetical Data Table for a DFT Study of Ester Hydrolysis

The following table illustrates the type of data that would be generated from a DFT study on the hydrolysis of this compound. Please note that these are hypothetical values for illustrative purposes only.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Tetrahedral intermediate formation | +25.3 |

| Intermediate | Tetrahedral intermediate | +15.8 |

| Products | (2R)-2-methoxypropanoic acid + Methanol | -5.2 |

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule is not static, with rotation around single bonds giving rise to different conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For an acyclic molecule like this compound, rotation around the C-C, C-O, and O-C bonds will lead to a variety of spatial arrangements. scribd.comyoutube.comlibretexts.org

Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. The relative energies of these conformers are influenced by a combination of steric and stereoelectronic effects. google.comacs.orgwikipedia.org

A key stereoelectronic interaction in molecules containing adjacent heteroatoms is the anomeric effect. In the context of esters, this involves the interaction of a lone pair on the ether oxygen with the antibonding orbital of the carbonyl group (n -> π*), which influences the preference for the Z (trans) or E (cis) conformation of the ester group. imperial.ac.uk Another important phenomenon is the gauche effect, which describes the tendency of certain substituents, particularly electronegative ones, to adopt a gauche arrangement rather than the sterically less hindered anti conformation. nih.govchemeurope.comwikipedia.org In this compound, the interaction between the methoxy (B1213986) group and the carbonyl group would be of particular interest.

Hypothetical Data Table for Conformational Analysis

This table illustrates the potential outcomes of a computational conformational analysis of this compound. The conformer descriptions and energies are hypothetical.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 180° (anti) | 0.0 | 75 |

| B | 60° (gauche) | 1.2 | 15 |

| C | -60° (gauche) | 1.5 | 10 |

Molecular Modeling for Ligand-Substrate Interactions in Catalysis

Enzymes are highly efficient and selective catalysts for a vast array of chemical transformations, including the synthesis and hydrolysis of esters. Lipases, in particular, are widely used for the kinetic resolution of chiral esters. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for understanding how a substrate like this compound would bind to the active site of a lipase (B570770). nih.govacs.orgnih.govmdpi.comnih.gov

Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site, providing insights into the interactions that stabilize the enzyme-substrate complex. nih.govnih.gov This information can help to rationalize the enantioselectivity of the enzyme, as the (R)- and (S)-enantiomers of the substrate will likely have different binding affinities and orientations.

Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time. acs.org These simulations can reveal how the enzyme's structure changes upon substrate binding and can provide a more detailed picture of the interactions that lead to catalysis. For example, a simulation could show how the catalytic triad (B1167595) of a lipase (typically serine, histidine, and aspartic or glutamic acid) interacts with the ester group of this compound to facilitate its hydrolysis. nih.gov

Hypothetical Data Table for Molecular Docking Study

This table illustrates the kind of data that would be generated from a molecular docking study of the enantiomers of methyl 2-methoxypropanoate with a hypothetical lipase. The values are for illustrative purposes.

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues |

| (2R) | -6.8 | Ser105, His224, Gly106 |

| (2S) | -5.2 | Ser105, Val154 |

Prediction of Spectroscopic Properties

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can be a powerful tool for structure elucidation and for the interpretation of experimental spectra. acs.orgnih.govnih.govrsc.orgacs.org

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly common application. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. conicet.gov.aracs.orgrsc.orgimist.maosti.gov For this compound, these calculations would predict the chemical shifts for each of the unique protons and carbons in the molecule. By comparing the predicted spectrum with the experimental one, the structural assignment can be confirmed. Machine learning techniques are also increasingly being used to enhance the accuracy of NMR predictions. nih.govnih.govosti.gov

Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. The predicted frequencies and their intensities can be compared with an experimental IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations.

Hypothetical Data Table for Predicted NMR Chemical Shifts

The following table shows an example of predicted ¹³C NMR chemical shifts for this compound, calculated using the GIAO method. These are hypothetical values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 172.5 |

| C2 | 78.9 |

| O-CH₃ (ester) | 52.3 |

| O-CH₃ (ether) | 58.1 |

| C3 | 18.7 |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Ultra-High Enantioselectivity

Achieving ultra-high enantioselectivity (er >99.5:0.5) is a paramount goal in asymmetric synthesis, as even minute amounts of the opposite enantiomer can have significant effects. For methyl (2R)-2-methoxypropanoate, research is moving beyond traditional methods toward more sophisticated catalytic systems capable of delivering near-perfect stereocontrol.

Future research is anticipated to focus on several promising areas. Low molecular weight synthetic peptides are emerging as powerful catalysts for a wide array of asymmetric transformations. nih.govnih.gov Their modular, tunable structures and potential for multifunctional substrate activation through specific hydrogen bonding and hydrophobic interactions present a frontier for developing catalysts tailored for this substrate. nih.govnih.gov Molecular dynamics simulations could aid in designing peptide catalysts with chiral pockets that precisely fit the transition state for the methoxypropanoate structure. nih.gov

Another promising avenue is the use of dual catalytic systems, such as the combination of photoredox catalysis with chiral Lewis acids. nih.gov This approach can enable the enantioselective addition of photogenerated α-alkoxy radicals to suitable acceptors, a strategy that could be adapted for the synthesis of α-alkoxy esters. nih.gov The development of new chiral phosphines for use in metal-catalyzed reactions also continues to be a key area of research, with the potential to create highly effective catalysts for preparing versatile ketones, aldehydes, and esters with exceptional enantiomeric ratios. unc.edunih.gov

Table 1: Comparison of Prospective Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Potential Advantages | Key Challenges |

|---|---|---|

| Synthetic Peptides | Highly tunable, biomimetic, potential for novel activation modes. nih.govnih.gov | Rational design can be complex; sensitivity to reaction conditions. |

| Dual Photoredox/Chiral Lewis Acid | Access to novel reaction pathways via radical intermediates. nih.gov | Requires careful matching of photocatalyst and co-catalyst properties. nih.gov |

| Advanced Metal-Phosphine Complexes | High efficiency and selectivity, broad substrate scope demonstrated for related molecules. unc.eduorganic-chemistry.org | Catalyst cost and sensitivity; removal of metal residues from the product. |

Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production necessitates processes that are not only efficient but also scalable, safe, and consistent. Flow chemistry, integrated with automation and machine learning, represents a paradigm shift in this direction.

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals by providing superior control over reaction parameters like temperature, pressure, and residence time. unc.edu The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction rates. unc.edu For the synthesis of this compound, this could translate to higher yields and purities while minimizing side reactions.

The integration of automated, self-optimizing platforms that use machine learning algorithms is a key future perspective. researchgate.net These systems can rapidly screen and optimize multiple reaction variables (e.g., catalyst loading, temperature, flow rate) to identify the optimal conditions for yield and enantioselectivity, significantly reducing development time and resources. researchgate.net Modular, robotic flow synthesis platforms further enhance this capability, allowing for the flexible and automated execution of multistep synthetic sequences, including reaction, separation, and analysis in a fully integrated manner.

Chemoenzymatic and Multicatalytic Strategies

The synergy between biological and chemical catalysis offers powerful solutions for complex synthetic challenges. Chemoenzymatic and multicatalytic strategies are poised to provide more efficient and sustainable routes to enantiopure compounds like this compound.

A chemoenzymatic approach could involve the kinetic resolution of a racemic precursor, such as 2-methoxypropanoic acid, using a highly selective enzyme like a lipase (B570770). The resulting enantiopure acid could then be esterified to the final product via a standard chemical reaction. This strategy combines the unparalleled selectivity of enzymes with the broad applicability of chemical synthesis. The development of one-pot sequential chemoenzymatic methods, where chemical and enzymatic steps are performed in the same vessel, can further streamline production and reduce waste. nih.gov

Sustainable and Bio-Renewable Feedstocks for Synthesis

The long-term sustainability of chemical manufacturing is critically dependent on the transition from fossil-based feedstocks to renewable alternatives. The synthesis of this compound is well-suited for this shift, as its primary building blocks, methanol (B129727) and a lactate (B86563) derivative, can be sourced from bio-renewable materials.

Renewable Methanol: The methanol component can be produced as "bio-methanol" through the gasification of sustainable biomass feedstocks, which include forestry and agricultural waste, municipal solid waste, and biogas. digitellinc.com Alternatively, "e-methanol" can be synthesized from carbon dioxide captured from industrial processes or the atmosphere and green hydrogen produced using renewable electricity. digitellinc.com This would significantly reduce the carbon footprint of the synthesis.

Bio-Renewable Lactate Precursors: The propanoate backbone is structurally related to lactic acid, a platform chemical widely produced by the fermentation of sugars. These sugars can be derived from abundant and underutilized lignocellulosic biomass, such as agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste. nih.govorganic-chemistry.org Advances in biorefinery technologies are focused on efficiently converting this biomass into fermentable sugars and then into chemical building blocks like lactic acid. organic-chemistry.org Developing a synthetic route from bio-based lactic acid to the required 2-methoxypropanoate precursor would create a fully sustainable pathway to the target molecule.

Q & A

Q. Why do NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer : Diastereotopic splitting of methoxy and methyl protons occurs due to restricted rotation. Variable-temperature NMR (VT-NMR) at −40°C resolves coupling constants (³JHH = 6–8 Hz). Deuterated solvents (CDCl₃) minimize signal overlap, while 2D COSY confirms through-space correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.